molecular formula C13H13F3N2O2S B8361703 2-(4-(Trifluoromethyl)piperidin-1-ylsulfonyl)benzonitrile

2-(4-(Trifluoromethyl)piperidin-1-ylsulfonyl)benzonitrile

Cat. No.: B8361703
M. Wt: 318.32 g/mol
InChI Key: CBNFIQGOQADBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Trifluoromethyl)piperidin-1-ylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C13H13F3N2O2S and its molecular weight is 318.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13F3N2O2S

Molecular Weight

318.32 g/mol

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]sulfonylbenzonitrile

InChI

InChI=1S/C13H13F3N2O2S/c14-13(15,16)11-5-7-18(8-6-11)21(19,20)12-4-2-1-3-10(12)9-17/h1-4,11H,5-8H2

InChI Key

CBNFIQGOQADBNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-cyanobenzene-1-sulfonyl chloride (201 mg, 1.00 mmol) in THF (5 mL), triethylamine (0.84 mL, 6.00 mmol) and 4-trifluoromethylpiperidine hydrochloride (284 mg, 1.50 mmol) were added. After stirring for 2 h, the reaction was concentrated and diluted with ethyl acetate and washed with water. After drying (Na2SO4), filtering, and concentrating, the residue was purified via silica gel chromatography eluting with 45% ethyl acetate/hexanes to provide 2-(4-(trifluoromethyl)piperidin-1-ylsulfonyl)benzonitrile [95 mg, LC-MS: 319.19 (M+H)+]. The product (52 mg) was dissolved in MeOH (5 mL), conc. HCl (25.0 mg) was added, and the whole was hydrogenated at 50 psi overnight. The reaction was concentrated and purified via preparative HPLC(CH3CN/water/TFA) to provide 210A. LC-MS: 323.21 (M+H)+.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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